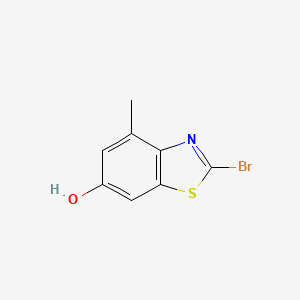

![molecular formula C8H5FN2O B3219228 6-氟-1H-吡咯并[3,2-c]吡啶-3-甲醛 CAS No. 1190316-69-8](/img/structure/B3219228.png)

6-氟-1H-吡咯并[3,2-c]吡啶-3-甲醛

描述

“6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” is a chemical compound . It is a derivative of pyrrolopyridine, which is a nitrogen-containing heterocyclic compound .

Molecular Structure Analysis

The molecular formula of “6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” is C8H5FN2O . It has a molecular weight of 164.14 Da .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is between 2-8°C in a dry, sealed environment .科学研究应用

新的合成技术

研究人员已经开发了新的合成技术来创建各种氟化吡咯,包括与“6-氟-1H-吡咯并[3,2-c]吡啶-3-甲醛”相关的化合物。一项研究展示了5-烷氧甲基-2-芳基-3-氟-1H-吡咯和2-芳基-3-氟-1H-吡咯-5-甲醛的有效制备,展示了一种提供各种新的3-氟化吡咯的新方法(Surmont 等人,2009)。

杂环化学中的应用

该化合物已用于杂环化合物的合成,展示了其多功能性。例如,通过涉及托烷磺酰肼的氧化过程获得了吡唑并[3,4-d]吡咯并[2,3-b]吡啶衍生物,其中间体经历分子内1,3-偶极环加成,以良好的产率生成三环杂环(El-Nabi,2004)。

光谱表征和结构研究

已经合成了吡啶-3-甲醛的硫代半氨基咔唑衍生物,包括与“6-氟-1H-吡咯并[3,2-c]吡啶-3-甲醛”在结构上相关的化合物,并对其进行了表征。这些研究提供了对分子结构的见解,通过 ESI-Mass、UV-Vis、IR 和 NMR 光谱技术证实了结构式,并探索了它们的体外抗肿瘤活性(Hernández 等人,2020)。

光物理性质

已经研究了1H-吡唑并-[3,4-b]吡啶和相关化合物的合成和光物理性质,重点研究了取代基对吸收和发射光谱的影响。这项研究有助于理解这些化合物的な物理行为,这可能会对它们在材料科学中的应用产生影响(Deore 等人,2015)。

高级应用

进一步的应用包括开发用于 Fe3+/Fe2+ 灵敏度的荧光化学传感器,展示了这些化合物在生物和化学传感应用中的潜力。合成的荧光团显示出良好的荧光活性和对 Fe3+/Fe2+ 阳离子的高选择性,说明了它们在活细胞成像中的效用(Maity 等人,2018)。

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

作用机制

Target of Action

The primary targets of 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

This compound interacts with FGFRs by inhibiting their activity . FGFRs function through signal transduction pathways that are activated upon binding to fibroblast growth factors. This binding leads to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways . By inhibiting FGFRs, 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can disrupt these signaling pathways.

Biochemical Pathways

The affected pathways include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate various cellular processes, including cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways due to FGFR signaling can facilitate cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

It is known that the compound has a molecular weight of 16414 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

In vitro studies have shown that 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can inhibit the proliferation of cancer cells and induce apoptosis . It has also been found to significantly inhibit the migration and invasion of cancer cells .

属性

IUPAC Name |

6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-8-1-7-6(3-11-8)5(4-12)2-10-7/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHLRSZOXCGDEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1F)C(=CN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B3219151.png)

![3-Amino-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B3219153.png)

![5-(Trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3219157.png)

![4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3219177.png)

![3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3219189.png)

![7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3219197.png)

![methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B3219200.png)

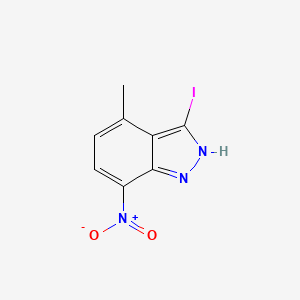

![3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3219203.png)

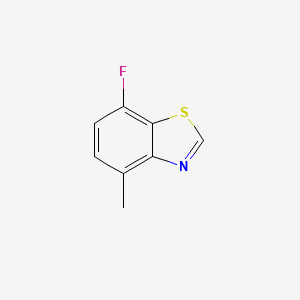

![6-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3219217.png)

![5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3219220.png)

![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3219234.png)